1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
Description
Historical Context and Development
The synthesis of 1-fluoro-2-(2,2,2-trifluoroethyl)benzene emerged from advancements in organofluorine chemistry during the late 20th and early 21st centuries. Early methodologies for introducing trifluoroethyl groups into aromatic systems relied on halogen exchange reactions, such as the continuous process described in patents involving hydrofluoric acid treatment of trichloromethylbenzenes under high-pressure conditions. Modern approaches, such as copper-mediated trifluoromethylation of benzyl methanesulfonates, enabled more controlled functionalization of aromatic rings. The compound gained prominence as a model substrate for studying electronic and steric effects in fluorinated systems, with optimized synthetic protocols achieving yields exceeding 75% on multi-gram scales.
Key developments include:
- 1990s : Industrial-scale production methods using gas-phase hydrofluoric acid reactions.
- 2010s : Transition to catalytic systems employing CuI/KF in DMF for improved selectivity.
- 2020s : Commercial availability through specialty chemical suppliers, reflecting its utility in pharmaceutical and materials research.
Significance in Organofluorine Chemistry
This compound exemplifies the strategic incorporation of fluorine atoms to modulate molecular properties. The trifluoroethyl (-CF$$2$$CF$$3$$) and fluorine substituents synergistically influence:
This compound serves as a critical intermediate in:
- Cross-coupling reactions : The fluorine atom directs electrophilic substitution to specific ring positions.
- Radical trifluoromethylation : Participates in SET processes with reagents like TT-CF$$_3^+$$OTf$$^-$$.
- Supramolecular chemistry : The polarized C-F bond engages in halogen bonding interactions.
Position Within Fluorinated Aromatic Compounds
The compound occupies a unique niche among fluorinated benzenes due to its substitution pattern:
The ortho-arrangement of fluorine and trifluoroethyl groups induces:
- Conformational rigidity : Restricted rotation around the C-C bond linking the benzene ring and trifluoroethyl group.
- Electronic polarization : A dipole moment of ~2.1 D, directing electrophiles to the meta position.
- Crystal packing effects : Fluorine-mediated intermolecular interactions yielding monoclinic crystal structures.
This structural profile makes it invaluable for designing fluorinated liquid crystals and tuning the bioavailability of drug candidates.
Properties
IUPAC Name |
1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXLMKIFMUHCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Sulfanyl Benzothiazole Intermediate
- React benzothiazole-2-thiol with halothane in the presence of sodium bicarbonate and sodium dithionite in DMF at 55 °C for 5–6 hours.
- Extract and purify to obtain 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]-1,3-benzothiazole.
Yield: 69%
Physical state: Pale yellow liquid
Characterization: Confirmed by ^1H NMR, ^19F NMR, and GC-MS analysis.
Oxidation to Sulfone
- Oxidize the sulfanyl intermediate with 50% hydrogen peroxide in acetic acid at 60 °C, added dropwise over 8 hours.
- Isolate the sulfone 2-[(1-chloro-2,2,2-trifluoroethyl)sulfonyl]-1,3-benzothiazole by extraction and chromatography.
Yield: 56%
Physical state: White solid, mp 100–102 °C
Characterization: Confirmed by ^1H NMR and ^13C NMR spectroscopy.
Olefination of Aldehydes to Introduce the Trifluoroethyl Group
- React the sulfone reagent with aromatic aldehydes in THF at −50 to −60 °C using DBU as a base.
- This reaction yields chlorotrifluoroethylidene derivatives, precursors to the trifluoroethylated benzene derivatives.
- Sulfone reagent (1 equiv.)
- DBU (2.1 equiv.)
- THF solvent
- Temperature: −50 to −60 °C, then room temperature for 1 hour
Reaction Scope and Yields
| Entry | Aldehyde Substrate | Product Yield (%) | E:Z Isomer Ratio* |
|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | 80 | 81:19 |
| 2 | 4-Chlorobenzaldehyde | 78 | 80:20 |
| 3 | 4-Bromobenzaldehyde | 82 | 65:35 |
| 4 | 4-Methoxybenzaldehyde | 59 | 70:30 |
| 5 | 4-Methylbenzaldehyde | 73 | 64:36 |
| 6 | 3-Methylbenzaldehyde | 64 | 74:26 |
| 7 | 3-Chlorobenzaldehyde | 84 | 92:8 |
| 8 | 3-Bromobenzaldehyde | 85 | 73:27 |
| 9 | 2-Naphthaldehyde | 92 | 49:51 |
| 10 | 2-Pyridinecarboxaldehyde | 53 | Not available |
*E:Z isomer ratios determined by ^19F NMR spectroscopy.
Electron-withdrawing substituents on the aromatic ring generally gave higher yields and better selectivity for the E isomer, while electron-donating groups tended to reduce yields.
Analytical and Spectroscopic Characterization
- ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy are employed to confirm the structure and stereochemistry of the products.
- The E isomer exhibits a characteristic ^19F NMR chemical shift around −61 ppm, while the Z isomer appears near −67 ppm.
- GC-MS and purity analysis confirm the identity and quality of intermediates and final products.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzothiazole-2-thiol + Halothane, NaHCO3, Na2S2O4, DMF, 55 °C | 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]-1,3-benzothiazole | 69 | Intermediate sulfanyl compound |
| 2 | Oxidation with 50% H2O2 in AcOH, 60 °C | 2-[(1-chloro-2,2,2-trifluoroethyl)sulfonyl]-1,3-benzothiazole | 56 | Sulfone reagent for olefination |
| 3 | Sulfone + Aromatic aldehyde, DBU, THF, −50 to −60 °C | Chlorotrifluoroethylidene derivatives | 53–92 | Yields vary with substrate substituents |
Chemical Reactions Analysis
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom or the trifluoroethyl group can be replaced by other substituents.
Oxidation and Reduction: The trifluoroethyl group can be oxidized to form carboxylic acids or reduced to form corresponding alcohols.
Coupling Reactions: The compound can undergo coupling reactions with various organometallic reagents, such as Grignard reagents or organolithium compounds, to form more complex molecules.
Scientific Research Applications
Scientific Research Applications
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene has diverse applications in scientific research:
Chemistry
- Building Block for Organic Synthesis: It serves as a precursor in synthesizing more complex organic molecules. The compound is particularly valuable in developing pharmaceuticals and agrochemicals due to its unique reactivity profile.
Biology
- Enzyme Mechanisms and Protein-Ligand Interactions: The compound's fluorine-containing structure is useful for studying enzyme mechanisms and interactions with biological macromolecules. Its ability to form hydrogen bonds and engage in non-covalent interactions enhances its utility in biological research.
Medicine
- Precursor for Fluorinated Drugs: It is employed in synthesizing fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability. The presence of fluorine atoms often enhances lipophilicity, making these compounds more effective as therapeutic agents.
Industry
- Production of Specialty Chemicals: The compound is utilized in manufacturing solvents, refrigerants, surfactants, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Pharmaceutical Development: Research has demonstrated that compounds containing fluorinated groups often show enhanced biological activity. For instance, studies have indicated that fluorinated analogs of existing drugs can lead to improved pharmacokinetic properties.
- Environmental Impact Studies: Investigations into the environmental behavior of fluorinated compounds have shown that they can persist longer in the environment compared to their non-fluorinated counterparts. This persistence raises concerns regarding their ecological impact and necessitates further research into their degradation pathways .
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene is largely dependent on its interactions with other molecules. The presence of fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and binding affinity with various molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Electronic Effects
Key Observations :
- Electron-Withdrawing Capacity: The presence of multiple fluorine-containing groups (e.g., -CF₃ in ) amplifies ring deactivation compared to mono-substituted derivatives.
- Steric Effects : Bulky substituents like -OCF₂CF₃ hinder reactions at adjacent positions, whereas smaller groups (e.g., -F) allow greater accessibility.
Physicochemical Properties
- Boiling Points and Solubility: this compound is expected to have a higher boiling point than non-fluorinated analogs due to increased polarity. The nitro-substituted compound exhibits lower solubility in hydrocarbons due to its strong dipole moment.
Thermal Stability :
- Trifluoroethyl groups enhance thermal stability, as seen in 1-Methyl-2-(2,2,2-trifluoroethyl)benzene (melting point data inferred from ).
Biological Activity
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a trifluoroethyl group attached to a benzene ring. The molecular formula is , with a molecular weight of approximately 200 g/mol. The introduction of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.
Synthesis
The synthesis of this compound typically involves:
- Fluorination of Benzene Derivatives : Utilizing fluorinating agents to introduce fluorine atoms into the aromatic ring.
- Reactions with Trifluoroethyl Groups : Incorporating trifluoroethyl moieties through alkylation or acylation reactions.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The electronegative fluorine atoms increase the compound's reactivity and binding affinity towards various targets such as enzymes and receptors. These interactions often occur through:
- Non-covalent Bonds : Such as hydrogen bonding and van der Waals forces.
- Modulation of Enzyme Activity : Influencing protein-ligand interactions crucial for biochemical pathways.
Applications in Research
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a precursor for synthesizing fluorinated drugs which exhibit enhanced bioavailability and metabolic stability.
- Biological Studies : Used in enzyme mechanism studies and protein-ligand interaction assays .
Antimicrobial Activity
Research has demonstrated that fluorinated compounds can exhibit significant antimicrobial properties. A study focusing on related fluorinated compounds showed varying degrees of activity against Gram-positive bacteria. The introduction of multiple fluorine substituents often correlated with increased antimicrobial efficacy .
| Compound | Activity (EC50 μM) | Remarks |
|---|---|---|
| 4a | 0.23 | Strong activity against P. falciparum |
| 8k | 0.395 | Enhanced activity with structural modifications |
Drug Development
In drug discovery contexts, the incorporation of fluorinated groups has been linked to improved pharmacokinetic properties. A comparative analysis indicated that compounds with trifluoroethyl groups showed better metabolic stability compared to their non-fluorinated counterparts . This stability is crucial for developing effective therapeutic agents.
Q & A
Q. What are the common synthetic routes for 1-fluoro-2-(2,2,2-trifluoroethyl)benzene, and how do reaction conditions influence yield?
Synthesis typically involves fluorination of a benzene precursor or alkylation of a fluorobenzene derivative. For example:
- Electrophilic substitution : Trifluoroethylation via Friedel-Crafts alkylation using trifluoroethyl halides and Lewis acids (e.g., AlCl₃). Competing regioselectivity may occur due to the electron-withdrawing fluorine substituent, favoring para-substitution .
- Fluorination strategies : Late-stage fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the ortho position .
Key factors : Temperature (low temps reduce side reactions), solvent polarity (polar aprotic solvents enhance electrophilic reactivity), and stoichiometric control of trifluoroethylating agents. Yield optimization requires GC-MS or HPLC monitoring .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Accurate mass determination (e.g., molecular ion peak at m/z 208.05 for C₈H₆F₄) validates purity .
- X-ray crystallography : Resolves steric effects of the bulky trifluoroethyl group on molecular geometry .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s reactivity in cross-coupling reactions?
The trifluoroethyl group’s strong electron-withdrawing effect (-I) deactivates the benzene ring, reducing electrophilic substitution rates. However, it enhances oxidative stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):
- Steric hindrance : The CF₃CH₂ group may limit access to the reaction site, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
- Electronic effects : Meta-directing nature of fluorine and trifluoroethyl groups necessitates careful selection of coupling partners. DFT calculations can predict regioselectivity .
Q. What precautions are critical when handling this compound in laboratory settings?
Q. How can computational methods resolve contradictions in reported reaction outcomes?
Conflicting data (e.g., unexpected regioselectivity in nitration) may arise from solvent polarity or catalyst variability. Mitigation strategies:
- DFT modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .
- Kinetic studies : Use stopped-flow NMR to monitor intermediate formation under varying conditions .
- Controlled experiments : Isolate variables (e.g., catalyst loading, solvent dielectric constant) to pinpoint discrepancies .
Q. What role does this compound play in designing fluorinated ligands for catalysis?
The fluorine and trifluoroethyl groups enhance ligand electronegativity, improving metal-ligand binding in asymmetric catalysis:
- Case study : Trifluoroethyl-substituted phosphines increase enantioselectivity in Rh-catalyzed hydrogenations by stabilizing transition states via C-F···H interactions .
- Challenges : Balancing electronic effects with steric bulk requires iterative ligand optimization (e.g., Hammett parameter analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
